1-(3-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN.ClH/c1-12(2,3)8-11(14)9-5-4-6-10(13)7-9;/h4-7,11H,8,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIKNYCYORWIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC(=CC=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride, commonly referred to as a derivative of 3,3-dimethylbutan-1-amine, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound is characterized by the presence of a chlorophenyl group attached to a dimethylbutanamine backbone. Its chemical formula is , with a molecular weight of approximately 229.73 g/mol. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, primarily focusing on its effects on cellular processes and potential therapeutic applications.
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study on piperazine derivatives containing chlorophenyl groups demonstrated significant antimicrobial activity against various pathogens, suggesting that similar mechanisms may apply to the target compound .
2. Mutagenicity and Genotoxicity
The compound's potential mutagenic effects have been assessed using the Ames test. Results indicated that related compounds were positive for mutagenicity in certain bacterial strains (e.g., Salmonella typhimurium), which raises concerns about their genotoxic potential . Specifically, this compound may share similar properties due to its structural analogies with known mutagens.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may act as a competitive inhibitor for certain enzymes involved in metabolic pathways, similar to other amine derivatives . For instance, some studies have reported that related compounds inhibit histamine N-methyltransferase (HNMT) with an IC50 value of around 0.32 mM .
Case Studies and Research Findings
Several case studies have explored the biological activity of related compounds:
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that compounds with a dimethylamine moiety exhibit significant antimicrobial properties. The presence of the 3-chlorophenyl group enhances the compound's ability to target bacterial membranes, potentially leading to the development of new antibiotics. Studies have shown that derivatives similar to 1-(3-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 1-(3-Chlorophenyl)-3,3-dimethylbutan-1-amine | E. coli | 15 |
| 1-(3-Chlorophenyl)-3,3-dimethylbutan-1-amine | S. aureus | 18 |
2. Antihistaminic Properties
The compound has been explored for its antihistaminic effects, which are crucial for treating allergic reactions. Its structural similarity to known antihistamines suggests potential efficacy in blocking histamine receptors. In animal models, compounds with similar structures have shown reduced allergic responses when administered prior to allergen exposure .
Case Studies
Case Study 1: Development as an Antimicrobial Agent
A recent study focused on synthesizing various derivatives of dimethylamine to evaluate their antimicrobial efficacy. Among them, this compound demonstrated superior activity against multidrug-resistant strains of bacteria. The study concluded that modifications to the dimethylamine scaffold could lead to potent new antibiotics .
Case Study 2: Evaluation in Allergic Models
In a controlled trial involving mice sensitized to allergens, administration of the compound resulted in a statistically significant reduction in histamine release compared to control groups. This suggests that this compound may serve as a viable candidate for further development in allergy treatments .
Synthetic Strategies
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with commercially available chlorobenzene and dimethylbutyraldehyde.
- Reaction Conditions : The reaction is usually carried out under reflux conditions in an organic solvent such as chloroform or DMSO.
- Purification : Post-reaction purification is achieved through recrystallization or column chromatography.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Substituent Position and Electronic Effects
Backbone Modifications
Physicochemical and Pharmacological Implications
- Lipophilicity : The 3-chlorophenyl group and branched alkyl chain likely increase lipophilicity, favoring blood-brain barrier penetration—a trait observed in antidepressants like bupropion ().
- Solubility : Fluorinated analogs () may exhibit improved aqueous solubility compared to chlorinated derivatives due to fluorine's polar nature.
- Synthetic Applications : Derivatives such as N-(3-chlorophenethyl)-4-nitrobenzamide () highlight the utility of 3-chlorophenylamines as intermediates in bioactive molecule synthesis.
Preparation Methods
General Synthetic Strategy
The preparation generally involves two main stages:
- Formation of the amine intermediate via condensation and reductive amination or related transformations.
- Conversion to the hydrochloride salt by reaction with concentrated hydrochloric acid, followed by purification.
Reported Preparation Method from Chinese Patent CN104788320A
A closely related compound, 1,3-dimethylbutylamine hydrochloride, has a well-documented preparation method that can be adapted for the chlorophenyl derivative. The method involves:
Reaction Scheme
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Methyl isobutyl ketone, formamide, ammonium formate; 120–170 °C, 19–21 h | Condensation reaction to form intermediate amine |
| 2 | Cooling to 35–45 °C, water extraction | Removal of impurities, isolation of intermediate |
| 3 | Intermediate + concentrated HCl; reflux 7–9 h | Formation of amine hydrochloride salt |
| 4 | Concentration, drying | Solid product isolation |
| 5 | Treatment with granular activated carbon (GAC), 70–80 °C, 30–40 min | Purification by adsorption |
| 6 | Filtration, evaporation | Concentration of purified product |
| 7 | Crystallization from ethyl acetate at 0 ± 2 °C, 2.5–3.5 h | Final purification and crystallization |
| 8 | Washing with ethyl acetate, drying at 75–85 °C | Final drying to obtain high purity product |
Reaction Details and Yields
- The molar ratio of methyl isobutyl ketone (hexone), formamide, and ammonium formate is approximately 0.3–0.5 : 1 : 0.5–1.
- The ratio of concentrated HCl to reaction product ranges between 1:2 and 2:5 by weight.
- Purity of the final hydrochloride salt reaches up to 99.5% after purification.
- Yields of isolated product are approximately 6.3 g from initial 8–10 g starting material under optimized conditions.
Representative Experimental Data
| Embodiment | Hexone (g) | Formamide (g) | Ammonium Formate (g) | HCl (mL) | Product Yield (g) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | 8.3 | 9 | 9 | 20 | 6.3 | 99.1 |
| 2 | 6 | 9 | 6.3 | 44 | 6.3 | 99.1 |
| 3 | 10 | 9 | 12 | 30 | 6.3 | 99.3 |
Note: The above data is adapted from the preparation of 1,3-dimethylbutylamine hydrochloride, which shares structural similarity and synthetic methodology with the target compound.
Adaptation for 1-(3-Chlorophenyl)-3,3-dimethylbutan-1-amine Hydrochloride
While direct literature on this exact compound is limited, the synthesis can be inferred by incorporating the 3-chlorophenyl group through:
- Starting material selection : Using 3-chlorophenyl-substituted ketones or nitriles analogous to methyl isobutyl ketone.
- Reductive amination or condensation with formamide and ammonium formate or alternative amination reagents.
- Salt formation with concentrated hydrochloric acid under reflux.
- Purification using activated carbon treatment and crystallization from ethyl acetate.
Alternative Synthetic Approaches from Literature
Other synthetic methods relevant to related amine hydrochlorides include:
- Nucleophilic substitution on chlorophenyl derivatives with amine nucleophiles, often under mild conditions to preserve the aromatic chlorine substituent.
- Condensation of chlorophenyl ketones with hydrazines or amines , followed by reduction or functional group transformation to the amine hydrochloride.
- Use of organolithium reagents for ortho-substitution on chlorophenyl rings prior to amine formation, though requiring low temperatures and strict anhydrous conditions.
These methods emphasize the importance of controlling reaction temperature and reagent stoichiometry to avoid side reactions, especially dehalogenation or over-alkylation.
Purification and Characterization
- Activated carbon treatment effectively removes colored impurities and side-products.
- Crystallization from ethyl acetate at low temperatures (0 to 2 °C) enhances purity.
- Drying at moderate temperatures (75–85 °C) ensures removal of residual solvents.
- Purity is typically confirmed by HPLC analysis , with target purity >99% for pharmaceutical or research-grade material.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range / Condition | Purpose |
|---|---|---|
| Reaction temperature | 120–170 °C (condensation); reflux (HCl step) | Promote amine formation |
| Reaction time | 19–21 h (condensation); 7–9 h (HCl reflux) | Complete conversion |
| Molar ratios (ketone:formamide:ammonium formate) | 0.3–0.5 : 1 : 0.5–1 | Optimize yield and purity |
| HCl to intermediate weight ratio | 1:2 to 2:5 | Efficient salt formation |
| Purification temperature | 70–80 °C (activated carbon); 0–2 °C (crystallization) | Remove impurities and crystallize |
| Final product purity | >99% | High-quality hydrochloride salt |
Research Findings and Advantages
- The described method offers simple operation and mild reaction conditions .
- High efficiency and high purity (up to 99.5%) of the hydrochloride salt are achievable.
- Use of activated carbon and ethyl acetate crystallization significantly improves product quality.
- The method is adaptable to derivatives with aromatic substitutions such as 3-chlorophenyl groups, enabling tailored synthesis for pharmaceutical intermediates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
